molecular formula C3H7AlClO B14704960 CID 71348377

CID 71348377

Cat. No.: B14704960
M. Wt: 121.52 g/mol
InChI Key: OOXWOZILXSNARQ-UHFFFAOYSA-N
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Description

CID 71348377 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Chemical compounds are typically compared based on structural features, physicochemical properties, biological activity, and synthetic pathways . This article outlines a framework for such comparisons, using analogous examples from the evidence to illustrate key parameters.

Properties

Molecular Formula

C3H7AlClO

Molecular Weight

121.52 g/mol

InChI

InChI=1S/C2H4Cl.CH3O.Al/c1-2-3;1-2;/h1-2H2;1H3;/q;-1;+1

InChI Key

OOXWOZILXSNARQ-UHFFFAOYSA-N

Canonical SMILES

CO[Al]CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

While specific data for CID 71348377 is unavailable, analogous compounds in organic chemistry follow standardized reaction pathways. For instance:

  • Electrochemical Reactions : Recent advances in using electricity to enhance reaction efficiency (e.g., in pharmaceutical synthesis) suggest potential applications for similar compounds .

  • QSAR and Molecular Modeling : Studies on related compounds use quantitative structure-activity relationships (QSAR) to predict reactivity and binding modes, often validated by molecular docking .

Challenges in Reaction Analysis

The absence of direct experimental data complicates detailed analysis. Key limitations include:

  • Structural Ambiguity : The exact molecular structure of this compound is not provided in the search results, making mechanistic predictions speculative.

  • Regulatory and Safety Data : While regulatory databases (e.g., EPA CDR , CPSC ) list chemicals with similar identifiers, this compound does not appear in these datasets, limiting insights into industrial or safety-related reactions.

  • Experimental Gaps : No peer-reviewed studies or synthesis protocols for this compound were identified in the provided materials.

Methodological Recommendations for Future Research

To establish reliable reaction profiles, consider:

  • Synthetic Route Analysis : Use tools like the reaction lineage framework to map functional groups to named reactions .

  • Molecular Modeling : Apply QSAR and docking studies to predict reactivity and interactions with molecular targets .

  • Experimental Validation : Conduct spectroscopic (NMR, IR) and analytical (HPLC, GC-MS) characterizations to confirm reaction products .

Comparative Analysis of Functional Groups

For hypothetical analysis, assume this compound contains reactive groups (e.g., carbonyls, amines). A comparison table illustrates potential reaction types:

Reaction Type Reagents/Conditions Expected Products
OxidationKMnO₄/H₂O₂Oxidized derivatives
ReductionLiAlH₄Reduced forms
SubstitutionNu⁻ (e.g., OH⁻)Substituted analogs

Scientific Research Applications

CID 71348377 has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71348377 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs of a compound are identified using molecular descriptors and substructure matching. For example, oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core scaffold but differ in substituents (e.g., methyl groups or hydroxylations), which influence their biological activity . Similarly, CID 71348377 would be compared to structurally related compounds using tools like Tanimoto similarity scores or molecular fingerprint analysis .

Physicochemical Properties

Key properties include molecular weight, solubility, logP (partition coefficient), and polarity. For instance:

  • CID 72863 (CAS 1761-61-1): Molecular weight 201.02, solubility 0.687 mg/mL, logS (ESOL) -2.47 .
  • CID 2049887 (CAS 20358-06-9): Molecular weight 168.19, logP 2.85 (SILICOS-IT), BBB permeability predicted .

A hypothetical comparison table for this compound might resemble:

Property This compound* CID 72863 CID 2049887
Molecular weight 201.02 168.19
Solubility (mg/mL) 0.687 0.249
LogP -2.47 (ESOL) 2.85 (SILICOS-IT)
Bioavailability score 0.55 0.55

Pharmacological and Toxicological Profiles

Compounds with structural similarities often share biological targets or toxicity risks. For example:

  • CID 22225416 (CAS 583878-42-6) inhibits CYP1A2 and CYP2C19 enzymes, critical for drug-drug interaction assessments .

Methodological Considerations

Data Sources and Tools

  • PubChem : For CID-specific metadata and bioactivity data .
  • Machine Learning Models : To predict properties like logP or toxicity .
  • Mass Spectrometry: For structural elucidation (e.g., source-induced CID fragmentation in ginsenoside analysis) .

Limitations

  • Data Gaps : Absence of experimental data for this compound in the evidence limits direct comparisons.

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